Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a benzyloxy group at the 3-position and a methyl ester group at the 2-position of the thieno[2,3-b]pyridine ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF (dimethylformamide) at elevated temperatures . The reaction mixture is then cooled, and the product is extracted using ethyl acetate and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit inflammatory pathways by blocking the activity of key enzymes involved in the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound has a hydroxyl group instead of a benzyloxy group and exhibits similar chemical properties.
3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide: This structurally related molecule has been studied for its anti-inflammatory activity.
Uniqueness
Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
methyl 3-phenylmethoxythieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-19-16(18)14-13(12-8-5-9-17-15(12)21-14)20-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCEVJLWLGZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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